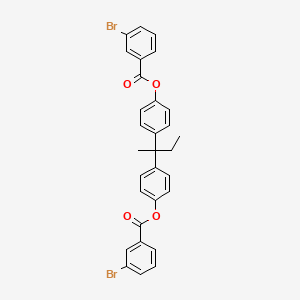
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate), also known as BDPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDPB is a halogenated benzene derivative that is commonly used as a crosslinker in the synthesis of polymers and other organic compounds.
Wirkmechanismus
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) acts as a crosslinker by forming covalent bonds between polymer chains. The bromine atoms in 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) are highly reactive and can undergo nucleophilic substitution reactions with various functional groups on the polymer chains. This results in the formation of a three-dimensional network of polymers that exhibit enhanced mechanical and thermal properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). However, studies have shown that 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been shown to be biocompatible, making it a suitable candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) as a crosslinker is its high reactivity and selectivity towards nucleophilic functional groups. This allows for precise control over the crosslinking process and the formation of well-defined polymer networks. However, the use of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) can be limited by its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are numerous future directions for the research and development of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). One potential area of research is the optimization of the synthesis method to reduce the cost and increase the yield of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). Another area of research is the development of new applications for 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) in the fields of biomedicine, energy storage, and environmental remediation. Additionally, further studies are needed to investigate the long-term effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) on human health and the environment.
In conclusion, 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is a unique chemical compound that has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its high reactivity and selectivity towards nucleophilic functional groups make it a popular choice for the synthesis of advanced materials. However, further research is needed to fully understand the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and to explore new applications for this compound.
Synthesemethoden
The synthesis of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) involves the reaction between 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and a suitable nucleophile. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in common organic solvents.
Wissenschaftliche Forschungsanwendungen
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its ability to crosslink polymers has made it a popular choice for the synthesis of advanced materials such as hydrogels, nanocomposites, and conductive polymers. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been used in the development of drug delivery systems and as a component in the fabrication of sensors and electronic devices.
Eigenschaften
IUPAC Name |
[4-[2-[4-(3-bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2O4/c1-3-30(2,22-10-14-26(15-11-22)35-28(33)20-6-4-8-24(31)18-20)23-12-16-27(17-13-23)36-29(34)21-7-5-9-25(32)19-21/h4-19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLXYSXYHXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5201839.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)
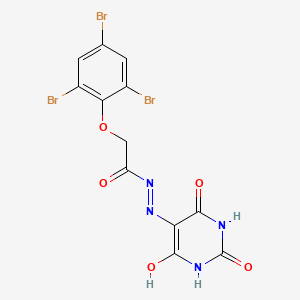
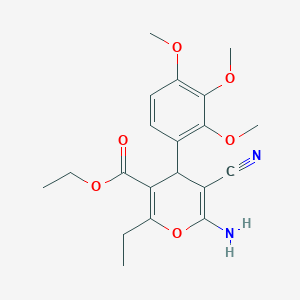
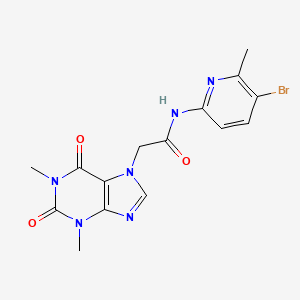
![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
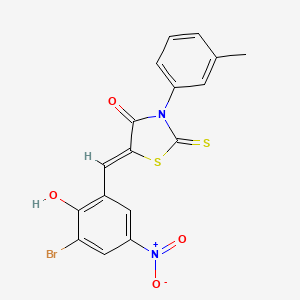
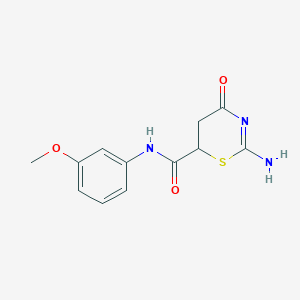
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)